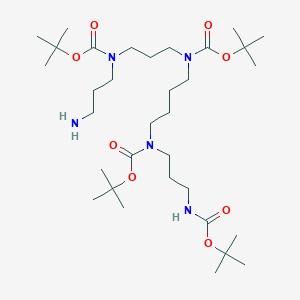
tert-Butyl (3-((3-aminopropyl)(tert-butoxycarbonyl)amino)propyl)(4-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)butyl)carbamate
Cat. No. B2858440
Key on ui cas rn:
128550-06-1
M. Wt: 659.91
InChI Key: BLLPAIUDUMUOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492567B2
Procedure details


The compound from Stage 2 above (1.49 g, 1.88 mmol, 1 eq) is refluxed in 50 mL of EtOH in the presence of hydrazine hydrate (0.5 mL, 16.1 mmol, 8.5 eq) for 6 hrs. The cooled medium is filtered, washed with EtOH, and evaporated. The residue is flash chromatographed on SiO2 (gradient elution pure CH2Cl2 up to 80:18:2 CH2Cl2:MeOH:NH4OH). After evaporation of the pure fractions, 1.09 g of a colorless oil is obtained (yield 88%). TLC SiO2 (90:9:1 CH2Cl2:MeOH:NH4OH) Rf=0.34. MS: m/z=660 (M-H+).
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:56])[N:7]([CH2:22][CH2:23][CH2:24][N:25]([C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH2:26][CH2:27][CH2:28][CH2:29][N:30]([C:42]([O:44][C:45]([CH3:48])([CH3:47])[CH3:46])=[O:43])[CH2:31][CH2:32][CH2:33][NH:34][C:35]([O:37][C:38]([CH3:41])([CH3:40])[CH3:39])=[O:36])[CH2:8][CH2:9][CH2:10][N:11]1C(=O)C2C(=CC=CC=2)C1=O)([CH3:4])([CH3:3])[CH3:2].O.NN>CCO>[C:1]([O:5][C:6](=[O:56])[N:7]([CH2:8][CH2:9][CH2:10][NH2:11])[CH2:22][CH2:23][CH2:24][N:25]([C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH2:26][CH2:27][CH2:28][CH2:29][N:30]([C:42]([O:44][C:45]([CH3:46])([CH3:47])[CH3:48])=[O:43])[CH2:31][CH2:32][CH2:33][NH:34][C:35]([O:37][C:38]([CH3:41])([CH3:39])[CH3:40])=[O:36])([CH3:2])([CH3:3])[CH3:4] |f:1.2|
|
Inputs


Step One
|
Name
|
compound
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(N(CCCN1C(C2=CC=CC=C2C1=O)=O)CCCN(CCCCN(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The cooled medium is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on SiO2 (gradient elution pure CH2Cl2 up to 80:18:2 CH2Cl2:MeOH:NH4OH)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the pure fractions
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(N(CCCN(CCCCN(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CCCN)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.09 g | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
